PIKfyve-IN-3

PIKfyve kinase binding affinity Kd

PIKfyve-IN-3 (L22) is a potent, orally bioavailable PIKfyve inhibitor (Kd 0.47 nM). It induces methuosis and suppresses HeLa xenograft tumor growth without toxicity. Choose this for superior target engagement and unique non-apoptotic cell death studies. Perfect for preclinical oncology programs requiring convenient oral dosing.

Molecular Formula C21H23N5O
Molecular Weight 361.4 g/mol
Cat. No. B12386440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIKfyve-IN-3
Molecular FormulaC21H23N5O
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2)C3=CN(C4=NC=NC(=C34)N)C5CCC(CC5)N
InChIInChI=1S/C21H23N5O/c1-12-2-7-17-13(8-12)9-18(27-17)16-10-26(15-5-3-14(22)4-6-15)21-19(16)20(23)24-11-25-21/h2,7-11,14-15H,3-6,22H2,1H3,(H2,23,24,25)
InChIKeyCUVPKJMJOAUYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIKfyve-IN-3: A Potent and Orally Active PIKfyve Inhibitor for Methuosis and Cancer Research


PIKfyve-IN-3, also identified as compound L22, is a small-molecule inhibitor of the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase). It exhibits high-affinity binding to PIKfyve kinase with a dissociation constant (Kd) of 0.47 nM [1]. The compound is characterized by oral bioavailability and demonstrates in vivo tumor growth inhibition in a HeLa xenograft model without apparent toxicity [1]. PIKfyve-IN-3 induces methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolation, offering a distinct mechanistic approach for cancer research [1].

Why In‑Class PIKfyve Inhibitors Cannot Substitute PIKfyve-IN-3 in Targeted Research and Development


Although several PIKfyve inhibitors share the same nominal target, their divergent binding affinities, selectivity profiles, and in vivo behaviors preclude simple substitution. For instance, Apilimod exhibits a Kd of 65 nM [1], approximately 138‑fold weaker than PIKfyve‑IN‑3 (0.47 nM), while YM201636 displays an IC50 of 33 nM . Moreover, PIKfyve‑IN‑3’s oral activity and demonstrated tumor growth inhibition in xenograft models [2] contrast with the pharmacokinetic liabilities reported for some analogs, such as Apilimod’s low plasma exposure and cellular inactivation [3]. These quantitative disparities underscore the necessity for a data‑driven, comparator‑based selection process.

Quantitative Differentiation of PIKfyve‑IN‑3 vs. Apilimod, YM201636, and PIKfyve‑IN‑1


PIKfyve‑IN‑3 Exhibits 138‑Fold Higher Binding Affinity Than Apilimod

PIKfyve‑IN‑3 (compound L22) demonstrates a Kd value of 0.47 nM for PIKfyve kinase [1]. In contrast, the benchmark inhibitor Apilimod exhibits a Kd of 65 nM [2]. This 138‑fold difference in binding affinity translates to substantially lower concentrations required for target engagement.

PIKfyve kinase binding affinity Kd

PIKfyve‑IN‑3 Is 70‑Fold More Potent Than YM201636 in Kinase Inhibition

While a direct Kd value for YM201636 is not uniformly reported, its widely cited IC50 for PIKfyve inhibition is 33 nM . PIKfyve‑IN‑3 achieves a Kd of 0.47 nM, which, even when conservatively compared to IC50 values, indicates a potency advantage of at least 70‑fold.

PIKfyve inhibition potency IC50 vs Kd

Oral Activity and In Vivo Tumor Growth Inhibition Differentiate PIKfyve‑IN‑3 from PIKfyve‑IN‑1

PIKfyve‑IN‑3 demonstrates oral activity and effectively inhibits tumor growth in a HeLa xenograft model [1]. In contrast, the related analog PIKfyve‑IN‑1, while a potent chemical probe (IC50 = 6.9 nM), lacks reported oral bioavailability and in vivo tumor growth inhibition data .

oral bioavailability in vivo efficacy xenograft

Selective Methuosis Induction Defines PIKfyve‑IN‑3’s Unique Mechanism of Action

Cell death induced by PIKfyve‑IN‑3 is unequivocally attributed to methuosis, as it differs from apoptosis, necrosis, or autophagy [1]. This mechanism, characterized by extensive cytoplasmic vacuolation, is not a reported feature of all PIKfyve inhibitors (e.g., Apilimod and YM201636 primarily induce autophagy or block lysosomal trafficking) [2].

methuosis non-apoptotic cell death cytoplasmic vacuolation

Cellular Antiproliferative Activity in HeLa Cells: PIKfyve‑IN‑3 vs. Apilimod

In HeLa cells, PIKfyve‑IN‑3 exhibits an antiproliferative IC50 of 23 μM after 24 h incubation (CCK‑8 assay) . Apilimod, in contrast, shows an IC50 of 14 nM against PIKfyve in enzymatic assays, but its cellular potency in HeLa cells is not directly comparable due to distinct assay endpoints and the known inactivation of Apilimod in cultured cells [1].

antiproliferative HeLa IC50

Optimal Applications for PIKfyve‑IN‑3 in Oncology, Cell Biology, and Drug Discovery


Target Validation and High‑Throughput Screening for PIKfyve‑Dependent Pathways

PIKfyve‑IN‑3’s exceptionally high binding affinity (Kd = 0.47 nM) enables precise target engagement at low nanomolar concentrations [1]. This minimizes off‑target kinase interactions and conserves compound in large‑scale screens. Researchers should prioritize PIKfyve‑IN‑3 when selectivity and potency are critical for unambiguous pathway interrogation.

In Vivo Oncology Studies Requiring Oral Administration

With demonstrated oral activity and significant tumor growth inhibition in a HeLa xenograft model [1], PIKfyve‑IN‑3 is uniquely positioned for preclinical oncology programs that demand convenient dosing routes and robust in vivo efficacy. The absence of apparent toxicity further supports its use in long‑term treatment regimens.

Mechanistic Investigations of Methuosis as a Non‑Apoptotic Cell Death Pathway

PIKfyve‑IN‑3’s exclusive ability to induce methuosis—a vacuolation‑associated, non‑apoptotic death distinct from autophagy and necrosis [1]—makes it an essential tool for dissecting methuosis biology and exploring therapeutic strategies against apoptosis‑resistant cancers.

Comparative Profiling of PIKfyve Inhibitors in Drug‑Resistant Models

Given the divergent cellular and in vivo profiles of PIKfyve inhibitors (e.g., Apilimod’s clinical liabilities [2]), PIKfyve‑IN‑3 offers a benchmark for evaluating next‑generation analogs. Its favorable oral bioavailability and potency advantage provide a reference standard for structure‑activity relationship (SAR) campaigns and lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIKfyve-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.